molecular formula C9H9BrClNO2 B7440899 N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide

N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide

Cat. No.: B7440899
M. Wt: 278.53 g/mol
InChI Key: DCXYASYLIXLJDM-UHFFFAOYSA-N
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Description

N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and methoxy group on the phenyl ring and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide typically involves the reaction of 3-bromo-5-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like Pd/C or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of N-(3-bromo-5-methoxyphenyl)-2-aminoacetamide or N-(3-bromo-5-methoxyphenyl)-2-thioacetamide.

    Oxidation: Formation of 3-bromo-5-methoxybenzaldehyde or 3-bromo-5-methoxybenzoic acid.

    Reduction: Formation of N-(3-hydroxy-5-methoxyphenyl)-2-chloroacetamide.

Scientific Research Applications

N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-5-methoxyphenyl)-2-fluoroacetamide
  • N-(3-bromo-5-methoxyphenyl)-2-hydroxyacetamide
  • N-(3-bromo-5-methoxyphenyl)-2-thioacetamide

Uniqueness

N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-14-8-3-6(10)2-7(4-8)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXYASYLIXLJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to Preparation 3, react 3-bromo-5-methoxybenzeneamine with chloroacetyl chloride to obtain the title compound.
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